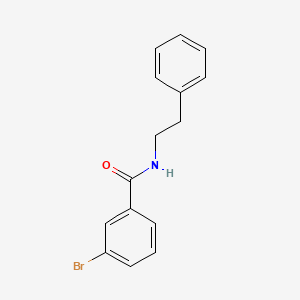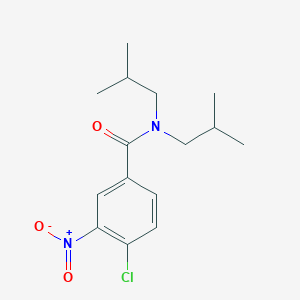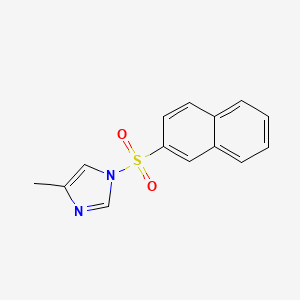![molecular formula C15H14F3NO3S B5728004 4-methoxy-3-methyl-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B5728004.png)
4-methoxy-3-methyl-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-methoxy-3-methyl-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide is a chemical compound that has been widely studied in scientific research for its potential applications in various fields. This compound is commonly referred to as TFMMS, and it has been synthesized using different methods. The synthesis method used determines the purity and yield of the final product.
Wirkmechanismus
The mechanism of action of TFMMS is not fully understood. However, it has been shown to inhibit the activity of the enzyme carbonic anhydrase. This enzyme is involved in the regulation of acid-base balance in the body. Inhibition of carbonic anhydrase can lead to a decrease in inflammation and pain.
Biochemical and Physiological Effects:
TFMMS has been shown to have anti-inflammatory and analgesic effects. It has been shown to decrease the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. It has also been shown to decrease the expression of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are involved in inflammation and pain. TFMMS has been shown to have a low toxicity profile in animal studies.
Vorteile Und Einschränkungen Für Laborexperimente
TFMMS has several advantages for lab experiments. It is stable under normal laboratory conditions and can be easily synthesized. It has a low toxicity profile and can be used in a wide range of concentrations. However, TFMMS has some limitations for lab experiments. It is not water-soluble and can only be dissolved in organic solvents. This limits its use in aqueous-based experiments. It also has a short half-life, which limits its use in long-term experiments.
Zukünftige Richtungen
There are several future directions for the study of TFMMS. One direction is to study its potential as a treatment for other inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. Another direction is to study its potential as a herbicide in agriculture. Further studies are needed to fully understand the mechanism of action of TFMMS and its potential applications in various fields.
Conclusion:
In conclusion, 4-methoxy-3-methyl-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide is a chemical compound that has been widely studied for its potential applications in medicine, agriculture, and environmental science. The synthesis method used determines the purity and yield of the final product. TFMMS has been shown to have anti-inflammatory and analgesic effects and can inhibit the activity of the enzyme carbonic anhydrase. It has several advantages for lab experiments but also has some limitations. There are several future directions for the study of TFMMS, and further studies are needed to fully understand its potential applications.
Synthesemethoden
TFMMS can be synthesized using different methods, including the reaction of 4-methoxy-3-methylbenzenesulfonyl chloride with 4-trifluoromethyl aniline in the presence of a base such as triethylamine. Another method involves the reaction of 4-methoxy-3-methylbenzenesulfonyl chloride with 4-trifluoromethylaniline in the presence of a copper catalyst. The yield and purity of the final product depend on the synthesis method used.
Wissenschaftliche Forschungsanwendungen
TFMMS has been studied for its potential applications in various fields such as medicine, agriculture, and environmental science. In medicine, TFMMS has been shown to have anti-inflammatory and analgesic effects. It has been studied as a potential treatment for neuropathic pain and inflammatory bowel disease. In agriculture, TFMMS has been studied as a potential herbicide due to its ability to inhibit the growth of weeds. In environmental science, TFMMS has been studied as a potential water treatment agent due to its ability to remove pollutants from water.
Eigenschaften
IUPAC Name |
4-methoxy-3-methyl-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3NO3S/c1-10-9-13(7-8-14(10)22-2)23(20,21)19-12-5-3-11(4-6-12)15(16,17)18/h3-9,19H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASNNDKDLFPYHMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)C(F)(F)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methoxy-3-methyl-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(3-chlorophenyl)-N-[4-(dimethylamino)phenyl]acrylamide](/img/structure/B5727932.png)
![2-({5-bromo-2-[(2-chlorobenzyl)oxy]benzylidene}amino)-N-cyclohexyl-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5727942.png)



![N-(3-chloro-2-methylphenyl)-2-[(5-cyclopropyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5727956.png)
![3-methoxy-N-[2-(1-piperidinyl)phenyl]benzamide](/img/structure/B5727968.png)
![N-[(4,5-dihydro-1,3-thiazol-2-ylthio)methyl]benzamide](/img/structure/B5727975.png)


![N-(4-acetylphenyl)-N'-[2-(difluoromethoxy)-4-methylphenyl]urea](/img/structure/B5728010.png)
![N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-4-methylbenzamide](/img/structure/B5728013.png)

